molecular formula C23H19N3O3 B4193399 3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE

3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE

Cat. No.: B4193399
M. Wt: 385.4 g/mol
InChI Key: OMTRHUGISNTLCA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole and a quinazoline moiety, both of which are common structures in many biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, quinazoline derivatives are often synthesized through reactions like the Dimorth rearrangement . Similarly, indole structures can be formed through various methods, including the Fischer indole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and its electronic structure would all play a role .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, many quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), making them useful in cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity, such as EGFR inhibition, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

3'-(2-phenoxyethyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-21-17-10-4-6-12-19(17)25-23(18-11-5-7-13-20(18)24-22(23)28)26(21)14-15-29-16-8-2-1-3-9-16/h1-13,25H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTRHUGISNTLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 2
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 3
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 4
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 5
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Reactant of Route 6
3'-(2-PHENOXYETHYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE

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